molecular formula C25H27N5O4 B2862173 3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877617-87-3

3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2862173
CAS RN: 877617-87-3
M. Wt: 461.522
InChI Key: WVSFRYDFWSMYQO-UHFFFAOYSA-N
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Description

3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

  • Isomeric Pyrazolo[3,4-d]pyrimidine-Based Molecules : Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules, including variations such as the one mentioned, demonstrates how the alteration of substituents impacts dimerization and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of these compounds in drug design and materials science (Avasthi et al., 2002).

  • Novel Synthesis Methods : An efficient method for synthesizing new pyrimido[4,5-d]pyrimidine-2,4-diones highlights the significance of finding new pathways to construct these compounds, which could be pivotal for developing new pharmaceuticals and materials (Bazgir et al., 2008).

Photophysical Properties and Applications

  • Pyrimidine-Phthalimide Derivatives : The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications showcase the potential of pyrimidine-based compounds in developing novel sensors. These compounds exhibit solid-state fluorescence and solvatochromism, indicating their utility in optical materials and sensor technology (Yan et al., 2017).

Antimicrobial and Enzymatic Activity

  • Synthesis and Urease Inhibition : Compounds with a pyrido[1,2-a]pyrimidine-2,4(3H)-dione structure have been synthesized and shown to possess antimicrobial activity and urease inhibition. These findings suggest the potential for these compounds to serve as leads for developing new antimicrobial agents and urease inhibitors (Rauf et al., 2010).

Advanced Materials and Chemical Sensors

  • Synthesis of Heterocycles for Advanced Applications : The development of new heterocycles, including dihydropyrido[2,3-d]pyrimidine-2,4-diones, using recyclable catalysts in water, underscores the importance of sustainable chemistry in creating compounds for advanced materials and environmental applications (Verma & Jain, 2012).

properties

IUPAC Name

3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16-13-28(19-11-10-18(33-3)12-20(19)34-4)24-26-22-21(29(24)14-16)23(31)30(25(32)27(22)2)15-17-8-6-5-7-9-17/h5-12,16H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSFRYDFWSMYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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